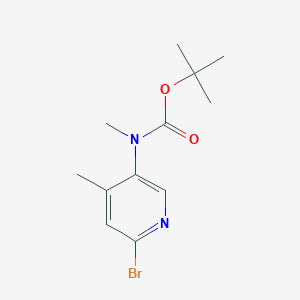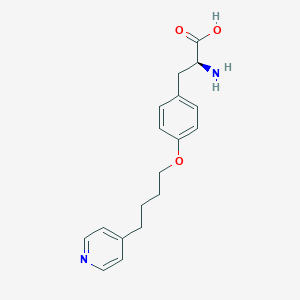
Tirofiban impurity 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tirofiban impurity 8 is a chemical compound related to Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. Tirofiban is primarily used as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndrome. This compound is one of the impurities that can be found during the synthesis or degradation of Tirofiban .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 8 involves multiple synthetic steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and detailed in patents or scientific literature. For example, one method involves the use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and detect the impurity .
Industrial Production Methods
Industrial production methods for this compound are typically aligned with the production of Tirofiban itself. These methods involve stringent quality control measures to ensure the purity and consistency of the final product. The impurity can be isolated and characterized using advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Tirofiban impurity 8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives .
Applications De Recherche Scientifique
Tirofiban impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the stability and efficacy of Tirofiban formulations.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products
Mécanisme D'action
The mechanism of action of Tirofiban impurity 8 is closely related to that of Tirofiban. Tirofiban works by inhibiting the platelet glycoprotein IIb/IIIa receptor, preventing platelet aggregation and thrombus formation. The impurity may interact with similar molecular targets and pathways, although its specific effects and potency may differ .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tirofiban Impurity A: (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid.
Tirofiban Impurity B: N-oxide derivative of Tirofiban.
Tirofiban Impurity C: Another structural variant of Tirofiban.
Uniqueness
Tirofiban impurity 8 is unique in its specific structural configuration and the conditions under which it is formed. Its presence can provide insights into the stability and degradation pathways of Tirofiban, making it valuable for both research and quality control purposes .
Propriétés
Formule moléculaire |
C18H22N2O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C18H22N2O3/c19-17(18(21)22)13-15-4-6-16(7-5-15)23-12-2-1-3-14-8-10-20-11-9-14/h4-11,17H,1-3,12-13,19H2,(H,21,22)/t17-/m0/s1 |
Clé InChI |
OJOUITPHSVJWEN-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCC2=CC=NC=C2 |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



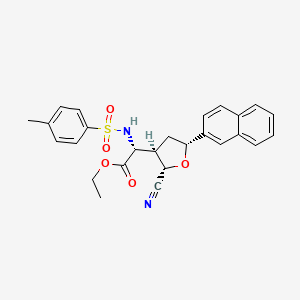
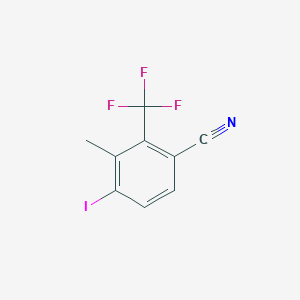

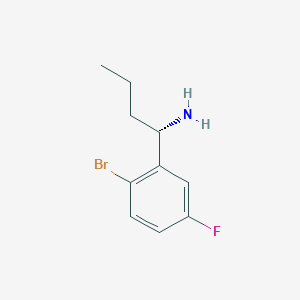
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
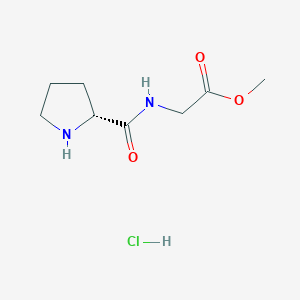
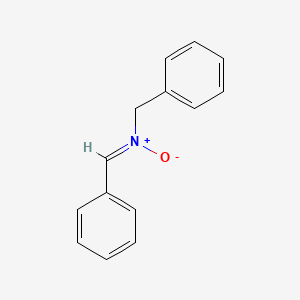
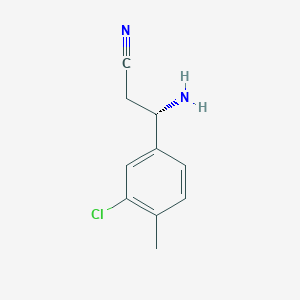
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)

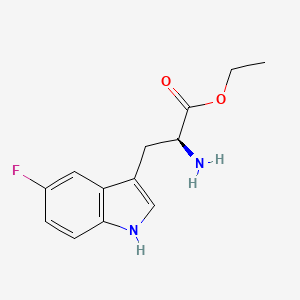
![2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
